1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a pyrimidine-2,4-dione core, which is a common structural motif in various biologically active molecules. The presence of a 3-chloropyridin-4-yloxy group and a piperidin-1-yl moiety further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrimidine-2,4-dione core: This can be achieved by the condensation of urea with a β-keto ester under acidic or basic conditions.
Introduction of the 3-chloropyridin-4-yloxy group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a chlorinating agent, followed by the reaction with an alcohol to form the ether linkage.
Attachment of the piperidin-1-yl moiety: This can be accomplished through the nucleophilic substitution of a halogenated intermediate with piperidine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Pyrimidine-2,4-dione derivatives: These compounds share the pyrimidine-2,4-dione core and may have similar biological activities.
Chloropyridine derivatives: Compounds with a chloropyridine moiety may exhibit similar chemical reactivity and biological properties.
Piperidine derivatives: These compounds contain the piperidine ring and may have comparable pharmacological effects.
Uniqueness: 1-(3-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c18-13-11-19-6-1-14(13)26-12-2-7-21(8-3-12)16(24)5-10-22-9-4-15(23)20-17(22)25/h1,4,6,9,11-12H,2-3,5,7-8,10H2,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXLSQCZYTWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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